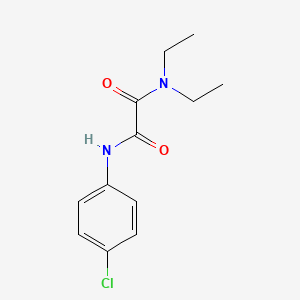![molecular formula C9H14BrClN2O2S2 B4072915 1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperazine hydrochloride](/img/structure/B4072915.png)
1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperazine hydrochloride
Descripción general
Descripción
1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperazine hydrochloride, also known as BTS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTS is a sulfonamide derivative that is primarily used as a research tool to study the function and regulation of ion channels and transporters.
Mecanismo De Acción
1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperazine hydrochloride exerts its effects by binding to specific sites on ion channels and transporters, thereby modulating their activity. It has been shown to interact with the pore-forming region of ion channels and alter their conductance properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of ion channel activity, the regulation of neurotransmitter release, and the modulation of cell proliferation and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperazine hydrochloride in lab experiments is its ability to selectively modulate the activity of specific ion channels and transporters. This allows researchers to study the function and regulation of these channels in a more precise manner. However, one limitation of this compound is that it may have off-target effects on other ion channels and transporters, which may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research involving 1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperazine hydrochloride, including:
1. Investigating the role of this compound in the regulation of ion channel function in various disease states, such as epilepsy, cardiac arrhythmias, and cancer.
2. Developing new derivatives of this compound that have improved selectivity and potency for specific ion channels and transporters.
3. Studying the effects of this compound on other cellular processes, such as intracellular signaling pathways and gene expression.
4. Exploring the potential therapeutic applications of this compound in various diseases and disorders.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been shown to modulate the activity of various ion channels and transporters and has several advantages and limitations for lab experiments. There are several future directions for research involving this compound, including investigating its role in disease states and developing new derivatives with improved selectivity and potency.
Aplicaciones Científicas De Investigación
1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperazine hydrochloride has been widely used in scientific research as a tool to study the function and regulation of ion channels and transporters. It has been shown to modulate the activity of various ion channels, including the voltage-gated potassium channels, calcium-activated potassium channels, and chloride channels.
Propiedades
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonyl-4-methylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S2.ClH/c1-11-4-6-12(7-5-11)16(13,14)9-3-2-8(10)15-9;/h2-3H,4-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRZVPJTGFYDJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-1-adamantyl-4-[4-(4-fluorobenzoyl)-1-piperazinyl]-3-nitrobenzamide](/img/structure/B4072836.png)
![5-[4-(4-ethylbenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline](/img/structure/B4072842.png)
![methyl 1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B4072854.png)
![9-[4-(trifluoromethyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4072857.png)
![2-amino-4-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4072861.png)

![methyl (2S,4R)-1-methyl-4-{[(pyridin-3-yloxy)acetyl]amino}pyrrolidine-2-carboxylate](/img/structure/B4072868.png)

![N-benzyl-1-{4-[2-(mesitylamino)-2-oxoethoxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4072887.png)
![2-amino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4072902.png)
![2-methoxy-6-{[methyl(1-pyridin-3-ylpropyl)amino]methyl}phenol](/img/structure/B4072906.png)
![1-({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,6-dimethylpiperidine](/img/structure/B4072921.png)
![2-ethoxy-4-[2-methyl-5-oxo-3-(1-piperidinylcarbonyl)-1,4,5,6,7,8-hexahydro-4-quinolinyl]phenyl acetate](/img/structure/B4072925.png)
![2-chloro-3-[4-(4-nitrophenyl)-1-piperazinyl]naphthoquinone](/img/structure/B4072926.png)